- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159

Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

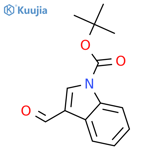

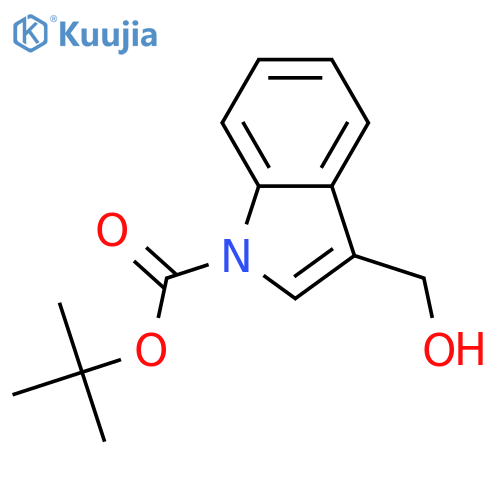

96551-22-3 structure

상품 이름:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

CAS 번호:96551-22-3

MF:C14H17NO3

메가와트:247.289684057236

MDL:MFCD05864717

CID:803502

PubChem ID:11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester

- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester

- 1-Boc-3-Hydroxymethylindole

- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester

- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate

- N-Boc-3-(hydroxymethyl)indole

- 1-Boc-3-hydroxymethyl-indole

- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 1-N-Boc-indole-3-methanol

- OOVPQKQFSDFRFA-UHFFFAOYSA-N

- BCP26926

- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)

- N-Boc-1H-indole-3-methanol

- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole

- SY015985

- MFCD05864717

- 11Z-0700

- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole

- ALBB-016769

- F2158-2280

- SCHEMBL1520892

- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole

- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

- J-524490

- 96551-22-3

- DB-025981

- SB40328

- DTXSID80454365

- CS-W005763

- AB1294

- AKOS005069607

- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

-

- MDL: MFCD05864717

- 인치: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3

- InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N

- 미소: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

계산된 속성

- 정밀분자량: 247.12100

- 동위원소 질량: 247.12084340g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 3

- 복잡도: 311

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.4

- 토폴로지 분자 극성 표면적: 51.5

실험적 성질

- 색과 성상: No data avaiable

- 밀도: No data available

- 융해점: No data available

- 비등점: 396°C at 760 mmHg

- 플래시 포인트: 193.3℃

- 굴절률: 1.553

- PSA: 51.46000

- LogP: 2.91680

- 증기압: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H332-H335

- 경고성 성명: P261-P280-P305+P351+P338

- 보안 지침: H303+H313+H333

-

위험물 표지:

- 저장 조건:Sealed in dry,Room Temperature

- 위험 등급:IRRITANT

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | H946760-2g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

$ 138.00 | 2023-04-15 | ||

| Chemenu | CM101361-10g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D406526-1g |

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |

96551-22-3 | 97% | 1g |

$140 | 2024-05-23 | |

| Apollo Scientific | OR1698-10g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 10g |

£171.00 | 2024-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 5g |

¥465.0 | 2022-10-09 | |

| eNovation Chemicals LLC | D691256-10g |

N-Boc-3-(hydroxymethyl)indole |

96551-22-3 | >95% | 10g |

$195 | 2024-07-20 | |

| Apollo Scientific | OR1698-1g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 1g |

£45.00 | 2024-05-26 | |

| TRC | H946760-5 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 5g |

230.00 | 2021-08-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 250mg |

¥45.0 | 2022-10-09 | |

| TRC | H946760-2 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

110.00 | 2021-08-05 |

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt

참조

- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

참조

- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577

합성 방법 4

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt

참조

- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

합성 방법 5

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606

합성 방법 6

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt

참조

- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

합성 방법 7

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

참조

- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584

합성 방법 8

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol

참조

- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

합성 방법 9

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

참조

- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171

합성 방법 10

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt

참조

- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

합성 방법 11

반응 조건

1.1 Reagents: Sodium borohydride

참조

- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657

합성 방법 12

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt

참조

- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807

합성 방법 13

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

참조

- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462

합성 방법 14

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt

1.2 Reagents: Water ; 15 min, rt

1.2 Reagents: Water ; 15 min, rt

참조

- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

- Indole-3-carboxaldehyde

- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate

- Di-tert-butyl dicarbonate

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 관련 문헌

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) 관련 제품

- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)

- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)

- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)

- 220499-12-7(1-Boc-4-hydroxymethylindole)

- 1864898-97-4(3-Bromo-2,5-dimethylbenzene-1-sulfonamide)

- 1291858-47-3(methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

- 3325-77-7(Cyclopropanecarboxylic acid, 2-cyano-1-methyl-, ethyl ester)

- 1017183-70-8(3-(4-fluorophenyl)-2-methylpropanoyl Chloride)

- 2274448-28-9(Benzoic acid, 2-(2-methoxyethoxy)-6-methyl-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

순결:99%/99%

재다:25g/100g

가격 ($):394.0/1403.0